4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide
Description
This compound is a tricyclic carbohydrazide derivative featuring a complex azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene core. The structure includes a 2-phenoxyphenyl substituent linked via a methylidene group to the carbohydrazide moiety.
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-(2-phenoxyphenyl)methylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c30-24-20-13-6-9-17-10-7-15-29(23(17)20)26(32)22(24)25(31)28-27-16-18-8-4-5-14-21(18)33-19-11-2-1-3-12-19/h1-6,8-9,11-14,16,30H,7,10,15H2,(H,28,31)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSRYLJUSDVOX-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC=CC=C4OC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC=CC=C4OC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide is a complex organic molecule with potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The structural formula of the compound features a unique azatricyclo framework, which contributes to its biological activity. The presence of functional groups such as the hydroxy and carbonyl groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzoxazepine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in solid tumors .
- A study demonstrated that compounds with similar structural motifs effectively modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthesis and Evaluation
The synthesis of the compound involves multiple steps that include condensation reactions leading to the formation of the hydrazone linkage characteristic of many biologically active compounds. The synthetic pathways often utilize starting materials such as phenolic compounds and hydrazines.
Case Studies
A few notable case studies involving the compound or its derivatives include:
- Study on Cancer Cell Lines : A derivative was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, demonstrating IC50 values indicating effective cytotoxicity .
- Inflammation Models : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Data Tables
Comparison with Similar Compounds
Research Findings and Implications
- Similarity-Driven Discovery : Structural analogs with >0.7 Tanimoto scores are prioritized for virtual screening, as seen in the EPA CompTox Dashboard’s read-across strategies .
- SAR Insights: The tricyclic core’s rigidity may enhance target binding affinity, while substituent variations (e.g., methoxy vs. phenoxy groups) tune solubility and metabolic stability .
- Limitations : Bioactivity predictions rely heavily on structural similarity assumptions; false positives may arise due to unaccounted stereochemical or conformational factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
